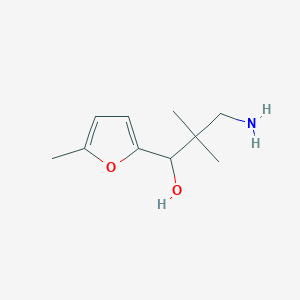
(3-Chlorophenyl)methanesulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chlorophenyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C7H6ClFO2S and a molecular weight of 208.64 g/mol . This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)methanesulfonyl fluoride typically involves the reaction of (3-chlorophenyl)methanesulfonyl chloride with a fluorinating agent. One common method is the use of tetrabutylammonium fluoride (TBAF) as the fluorinating reagent . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions: (3-Chlorophenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield (3-chlorophenyl)methanesulfonamide.
科学研究应用
(3-Chlorophenyl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibition, particularly in the inhibition of serine proteases.
作用机制
The mechanism of action of (3-Chlorophenyl)methanesulfonyl fluoride involves the inhibition of enzymes by covalently modifying the active site. The sulfonyl fluoride group reacts with nucleophilic residues such as serine or cysteine in the enzyme’s active site, leading to irreversible inhibition. This mechanism is particularly relevant in the study of serine proteases and other enzymes with nucleophilic active sites .
相似化合物的比较
Methanesulfonyl Chloride: Similar in structure but contains a chloride group instead of fluoride.
(3-Chlorophenyl)methanesulfonyl Chloride: The precursor to (3-Chlorophenyl)methanesulfonyl fluoride, containing a chloride group instead of fluoride.
(3-Chlorophenyl)methanesulfonamide: A related compound where the sulfonyl fluoride group is replaced by a sulfonamide group.
Uniqueness: this compound is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and inhibitory properties. This makes it particularly valuable in the study of enzyme inhibition and as a reagent in organic synthesis .
属性
分子式 |
C7H6ClFO2S |
|---|---|
分子量 |
208.64 g/mol |
IUPAC 名称 |
(3-chlorophenyl)methanesulfonyl fluoride |
InChI |
InChI=1S/C7H6ClFO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2 |
InChI 键 |
GYDPZDHCJMBODC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13191253.png)

![5-[3-(Dimethylamino)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13191279.png)


![3-[(4-Methylcyclohexyl)methyl]piperidine](/img/structure/B13191295.png)


![Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191328.png)
![[3-(Bromomethyl)pentan-3-yl]cyclobutane](/img/structure/B13191330.png)

